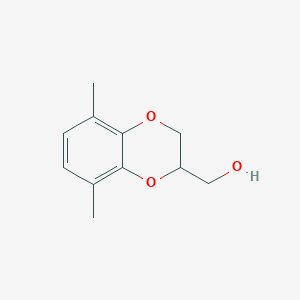
(5,8-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxane, characterized by the presence of two methoxy groups and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-5,8-dimethyl-
Reduction: 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl-
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Lacks the dimethyl groups, resulting in different chemical properties.
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure without the hydroxymethyl group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a broader range of applications compared to its simpler analogs.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(5,8-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-8(2)11-10(7)13-6-9(5-12)14-11/h3-4,9,12H,5-6H2,1-2H3 |
InChIキー |
CGLYJTYBSWTPLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















